molecular formula C26H27N5O3 B2421461 N-[(3,4-diethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207057-60-0

N-[(3,4-diethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2421461
CAS No.: 1207057-60-0
M. Wt: 457.534
InChI Key: JSBFSAWAPYXRFH-UHFFFAOYSA-N
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Description

N-[(3,4-diethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles

Preparation Methods

The synthesis of N-[(3,4-diethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 2-aminobenzothiazole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or transition metals to facilitate the cyclization process .

Industrial production methods for such compounds may involve optimization of reaction conditions to improve yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and reduce by-products .

Chemical Reactions Analysis

N-[(3,4-diethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the parent compound .

Mechanism of Action

The mechanism of action of N-[(3,4-diethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. Molecular docking studies have suggested that this compound can bind to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar compounds to N-[(3,4-diethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide include other imidazo[2,1-b][1,3]benzothiazole derivatives. These compounds share a common core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. For instance, derivatives with different substituents at the 2- and 7-positions have been shown to exhibit varying degrees of anticancer activity .

Some similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.

Properties

IUPAC Name

N-[(3,4-diethoxyphenyl)methyl]-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-4-33-22-13-10-19(15-23(22)34-5-2)16-28-26(32)24-25(20-7-6-14-27-17-20)31(30-29-24)21-11-8-18(3)9-12-21/h6-15,17H,4-5,16H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBFSAWAPYXRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C4=CN=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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